4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1423029-19-9
VCID: VC3001282
InChI: InChI=1S/C11H8ClN3/c1-8-6-11(12)15(14-8)10-4-2-9(7-13)3-5-10/h2-6H,1H3
SMILES: CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)C#N
Molecular Formula: C11H8ClN3
Molecular Weight: 217.65 g/mol

4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile

CAS No.: 1423029-19-9

Cat. No.: VC3001282

Molecular Formula: C11H8ClN3

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile - 1423029-19-9

Specification

CAS No. 1423029-19-9
Molecular Formula C11H8ClN3
Molecular Weight 217.65 g/mol
IUPAC Name 4-(5-chloro-3-methylpyrazol-1-yl)benzonitrile
Standard InChI InChI=1S/C11H8ClN3/c1-8-6-11(12)15(14-8)10-4-2-9(7-13)3-5-10/h2-6H,1H3
Standard InChI Key TWJYQPGOHHDPKU-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)C#N
Canonical SMILES CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)C#N

Introduction

Chemical Structure and Properties

Molecular Structure

4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile features a substituted pyrazole ring with a chlorine atom at the 5-position and a methyl group at the 3-position. This pyrazole ring is connected via an N-aryl linkage to a benzonitrile group. The structure combines several pharmacologically relevant features including:

  • A pyrazole heterocycle (five-membered ring with two adjacent nitrogen atoms)

  • A chlorine substituent (electron-withdrawing, lipophilic)

  • A methyl group (electron-donating)

  • A nitrile functional group (electron-withdrawing, hydrogen bond acceptor)

Physicochemical Properties

Based on analysis of similar compounds, the following physicochemical properties can be estimated:

PropertyEstimated ValueBasis for Estimation
Molecular FormulaC₁₁H₈ClN₃Structural analysis
Molecular Weight217.65 g/molCalculated from formula
Physical StateSolid at room temperatureSimilar to compound in result
SolubilityLimited water solubility; Soluble in organic solventsTypical for halogenated aromatic compounds
Melting Point150-180°CEstimated based on similar pyrazole derivatives
LogP~2.5-3.5Estimated based on similar benzonitrile-pyrazole compounds

Synthesis Methods

Suzuki Coupling Approach

A potential synthetic route might involve Suzuki coupling between a boronic acid derivative of pyrazole and a brominated benzonitrile, similar to the approach mentioned for related compounds: "This process comprises reacting 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester (I) with 4-bromo-2-chlorobenzonitrile (II) in a Suzuki reaction" .

Cyclization Approach

Another approach might involve the synthesis of substituted pyrazoles from 1,3-diketones and hydrazines, followed by N-arylation with an appropriate benzonitrile derivative. This is analogous to methods described for similar pyrazole derivatives: "Substituted acetophenones upon reaction with diethyl oxalate and potassium t-butoxide in tetrahydrofuran (THF) at 0 °C to room temperature gave ethyl 2,4-dioxo-4-arylbutanoates. 1,3-Diketoester compounds upon reaction with phenylhydrazine in ethanol gave ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates" .

Reaction Conditions and Considerations

Synthetic StepReagentsConditionsExpected YieldPurification Method
Pyrazole FormationHydrazine derivative, 1,3-diketoneEthanol, reflux, 2-4h65-80%Recrystallization
N-Arylation4-fluorobenzonitrile, baseDMF, 80-120°C, 6-12h60-75%Column chromatography
ChlorinationN-chlorosuccinimide (NCS)DCM, 0-25°C, 2-4h70-85%Recrystallization

Analytical Characterization

Spectroscopic Data

Based on similar pyrazole-benzonitrile compounds, the following spectroscopic characteristics might be expected:

¹H NMR Spectroscopy

Expected signals would include:

  • A singlet at approximately δ 2.2-2.4 ppm for the methyl group at the 3-position of the pyrazole

  • A singlet at approximately δ 6.2-6.4 ppm for the pyrazole C4 proton

  • Two sets of doublets at approximately δ 7.7-7.9 ppm and δ 7.3-7.5 ppm for the benzene ring protons in an AA'BB' system

This is consistent with patterns observed in similar compounds: "1H NMR spectrum revealed two singlets in the aromatic region at δ 7.17 and 7.42 assigned to the pyrazole C4 and thiazole C5 protons, respectively" .

¹³C NMR Spectroscopy

Expected signals would include:

  • A peak at approximately δ 13-15 ppm for the methyl carbon

  • Signals in the range of δ 105-115 ppm for the pyrazole carbons

  • A peak at approximately δ 118-120 ppm for the nitrile carbon

  • Multiple aromatic carbon signals between δ 125-140 ppm

IR Spectroscopy

Characteristic absorption bands would likely include:

  • A strong band at approximately 2220-2240 cm⁻¹ for the C≡N stretching vibration

  • Multiple bands between 1400-1600 cm⁻¹ for C=C and C=N stretching of the pyrazole and aromatic rings

  • C-Cl stretching vibration at approximately 700-800 cm⁻¹

Mass Spectrometry

Mass spectrometry would likely show:

  • Molecular ion peak at m/z 217 [M]⁺

  • A distinctive isotope pattern due to the presence of chlorine (M+2 peak at approximately 35% of the intensity of the molecular ion)

  • Fragment ions corresponding to the loss of Cl (m/z 182) and CN (m/z 192)

Structural ElementPotential Biological Impact
Pyrazole RingCore scaffold recognized by many biological targets
Chlorine SubstituentEnhances lipophilicity and membrane permeability
Methyl GroupAffects electronic distribution and binding pocket fit
Nitrile GroupPotential hydrogen bond acceptor for target binding
N-aryl LinkageAffects molecular conformation and binding orientation

Synthesis Challenges and Optimization

Regioselectivity Considerations

Synthesizing pyrazoles often presents regioselectivity challenges, particularly in controlling which nitrogen of the pyrazole ring participates in N-arylation. This might require careful selection of reaction conditions and protecting group strategies.

Purification Techniques

Based on methods described for similar compounds, purification might involve:

  • Recrystallization from appropriate solvent systems

  • Column chromatography using silica gel

  • Preparative HPLC for high-purity requirements

As described in the synthesis of similar compounds: "After the reaction (TLC) was completed, the product was filtered and washed with ethanol" .

Comparative Analysis with Related Compounds

Structural Comparison

CompoundStructural DifferencesMolecular WeightSimilar Properties
4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrileTarget compound217.65 g/mol-
4-[5-(chloromethyl)-1H-pyrazol-1-yl]benzonitrileChloromethyl vs. chloro-methyl217.65 g/molSame molecular weight, similar reactivity
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrileDifferent substitution pattern203.62 g/molSimilar pyrazole-benzonitrile system

Functional Comparison

  • Electronic effects of substituents

  • Molecular conformation

  • Lipophilicity and pharmacokinetic properties

  • Target binding affinity and selectivity

Current Research Gaps and Future Directions

Research Needs

Further research on 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile should focus on:

  • Optimized synthesis procedures with improved yields

  • Comprehensive biological screening

  • Crystal structure determination

  • Structure-activity relationship studies

  • Development of functionalized derivatives with enhanced properties

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